Benzoyl bromide, 4-chloro-

Description

Significance of Acyl Halides in Chemical Synthesis

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen. wikipedia.orgfiveable.me Their general formula is R-CO-X, where R is an alkyl or aryl group, and X is a halogen. wikipedia.org These compounds are among the most reactive derivatives of carboxylic acids. fiveable.me

This high reactivity stems from the nature of the carbonyl carbon, which is rendered highly electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent halogen. fiveable.me Furthermore, the halide ion is an excellent leaving group, which readily departs during nucleophilic acyl substitution reactions. fiveable.me This inherent reactivity makes acyl halides exceptionally useful intermediates for synthesizing a variety of other organic compounds. wikipedia.orgteachy.app They are widely used as acylating agents to form esters (by reacting with alcohols), amides (with amines), and acid anhydrides. fiveable.me Their utility is a cornerstone of organic synthesis, enabling the construction of complex molecules for pharmaceuticals, polymers, and dyes. teachy.app

Historical Context of 4-Chlorobenzoyl Bromide Researchfiveable.me

While specific historical documentation detailing the first synthesis or discovery of 4-chlorobenzoyl bromide is not prominent in publicly available records, its history is intrinsically linked to the broader development of acyl halide chemistry that began in the 19th century. Acyl halides became crucial reagents following the establishment of structural theory and the understanding of functional group transformations. The synthesis of acyl chlorides, often using reagents like phosphorus pentachloride or thionyl chloride, became a standard procedure. wikipedia.org The corresponding acyl bromides were also developed, typically using phosphorus pentabromide. wikipedia.org The imperative to create substituted aromatic compounds for studying reaction mechanisms and for use as synthetic precursors would have naturally led to the preparation of compounds like 4-chlorobenzoyl bromide. Its development can be seen as a logical extension of established synthetic methodologies applied to substituted benzoic acids, driven by the need for specialized building blocks in research and industry.

Scope and Research Imperatives for 4-Chlorobenzoyl Bromide

The primary research value of 4-chlorobenzoyl bromide lies in its function as a reactive building block for advanced organic synthesis. Its bifunctional nature—containing both a reactive site for substitution and a halogenated aromatic ring—makes it a target for creating complex molecules with specific electronic and structural properties.

Current and future research involving this compound focuses on several key areas:

Advanced Materials Synthesis : The chloride analogue, 4-chlorobenzoyl chloride, is used in Friedel-Crafts acylation reactions to produce monomers like 4,4'-bis(4-chlorobenzoyl)benzophenone. googleapis.com These monomers are precursors to high-performance, heat-resistant polymers. Similar applications are a significant research avenue for 4-chlorobenzoyl bromide in materials science.

Pharmaceutical and Agrochemical Development : The 4-chlorobenzoyl group is a structural motif found in various biologically active compounds. For instance, the related 4-chlorobenzoyl chloride is used to synthesize derivatives of glycine (B1666218) and other molecules to explore new therapeutic agents. nih.gov The synthesis of intermediates for drugs like chlorthalidone (B1668885) involves a related 2-(3-amino-4-chlorobenzoyl)benzoic acid structure, underscoring the pharmaceutical relevance of this chemical scaffold. google.com

Catalysis and Novel Reaction Development : Recent studies have noted the use of 4-chlorobenzoyl bromide in modern catalytic multicomponent reactions, highlighting its role in developing novel and efficient synthetic methods. nih.gov

The ongoing imperative is to leverage the reactivity of 4-chlorobenzoyl bromide to construct novel molecular architectures that can address challenges in medicine, materials science, and sustainable chemical synthesis.

Table 2: Spectroscopic Data for 4-Chlorobenzoyl Bromide

| Spectrum Type | Expected Features / Data |

|---|---|

| ¹H NMR | Publicly available experimental data for ¹H NMR is limited. Predicted spectra would show signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring. |

| ¹³C NMR | Publicly available experimental data for ¹³C NMR is limited. Expected signals would include the carbonyl carbon (approx. 165-170 ppm) and four distinct aromatic carbon signals. |

| Infrared (IR) | The IR spectrum is expected to show a strong absorption band for the C=O (carbonyl) stretch characteristic of an acyl bromide, typically in the range of 1770-1800 cm⁻¹. Other significant peaks would include those for aromatic C=C stretching, C-H stretching, and C-Cl and C-Br bond vibrations. |

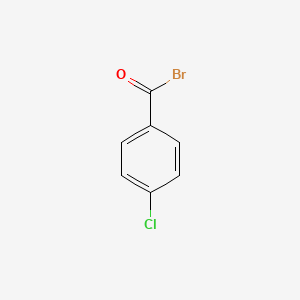

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzoyl bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVFBDSSZGCVJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483737 | |

| Record name | Benzoyl bromide, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-59-9 | |

| Record name | Benzoyl bromide, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorobenzoyl Bromide

Established Laboratory Synthetic Pathways

The laboratory-scale synthesis of acyl bromides from carboxylic acids is a well-documented field. These methods typically involve the use of strong brominating agents to replace the hydroxyl group of the carboxylic acid with a bromine atom.

The most common precursor for the synthesis of 4-chlorobenzoyl bromide is 4-chlorobenzoic acid. The direct conversion is typically achieved through nucleophilic acyl substitution, where a brominating agent activates the carboxylic acid, followed by nucleophilic attack by a bromide ion.

Several reagents have been established for this transformation:

Phosphorus Tribromide (PBr₃): This is a classic and effective reagent for converting carboxylic acids to acyl bromides. orgoreview.comorgoreview.com The reaction involves the interaction of three moles of the carboxylic acid with one mole of PBr₃. The reaction mechanism is analogous to the conversion of alcohols to alkyl bromides using PBr₃. orgoreview.com

Thionyl Bromide (SOBr₂): Similar to its chloro-analogue (thionyl chloride), thionyl bromide is a potent reagent for the synthesis of acyl bromides. fiveable.me It reacts with carboxylic acids to produce the acyl bromide, sulfur dioxide, and hydrogen bromide.

N-Bromosuccinimide (NBS) with Triphenylphosphine (PPh₃): A milder alternative for the synthesis of acyl bromides involves the use of N-bromosuccinimide in conjunction with triphenylphosphine. researchgate.nettandfonline.com This method generates the acyl bromide under neutral conditions and often provides high yields. researchgate.nettandfonline.com The reaction proceeds via the formation of a phosphonium (B103445) salt intermediate.

A comparative overview of these common halogenating agents is presented in the table below.

| Reagent System | Key Features | Byproducts |

| Phosphorus Tribromide (PBr₃) | Effective for a wide range of carboxylic acids. orgoreview.comorgoreview.com | Phosphorous acid (H₃PO₃) |

| Thionyl Bromide (SOBr₂) | Gaseous byproducts (SO₂, HBr) can simplify purification. fiveable.me | Sulfur dioxide (SO₂), Hydrogen bromide (HBr) |

| NBS / PPh₃ | Milder reaction conditions, often neutral. researchgate.nettandfonline.com | Succinimide, Triphenylphosphine oxide |

Emerging and Green Chemistry Methodologies

In recent years, the principles of green chemistry have driven research towards more sustainable and environmentally benign synthetic methods. This includes the development of new catalysts and the use of alternative reaction conditions to minimize waste and hazard.

Efforts to develop greener synthetic routes for acyl halides and their derivatives have focused on several key areas:

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or "neat," can significantly reduce the environmental impact. Grinding chemistry, where reactants are mixed in a mortar and pestle, has been shown to be an effective solvent-free method for the synthesis of some N-acyl derivatives from acid chlorides. asianpubs.org This approach could potentially be adapted for the synthesis of 4-chlorobenzoyl bromide itself.

Aqueous Media: The use of water as a solvent is highly desirable from a green chemistry perspective. While acyl halides are generally water-sensitive, certain catalytic systems can enable reactions in aqueous media. For instance, multi-component reactions involving related 4-chlorobenzoyl derivatives have been successfully carried out in water. researchgate.netresearchgate.netresearchgate.net

Catalysis plays a crucial role in the development of more efficient and selective synthetic methods.

Lewis Acid Catalysis: While more commonly associated with Friedel-Crafts acylation, Lewis acids can also play a role in the activation of reactants. For instance, a silica-supported zinc bromide catalyst has been utilized in the one-pot synthesis of triazoles from acid chlorides. academie-sciences.fr This highlights the potential for heterogeneous catalysts to facilitate cleaner and more easily separable reaction systems.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. In the synthesis of derivatives from 4-chlorobenzoyl precursors, organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective catalysts in aqueous media. researchgate.net

The following table summarizes some emerging green approaches.

| Green Approach | Principle | Potential Application for 4-Chlorobenzoyl Bromide Synthesis |

| Solvent-Free Grinding | Reduces solvent waste and energy consumption. asianpubs.org | Direct bromination of solid 4-chlorobenzoic acid. |

| Aqueous Synthesis | Utilizes a non-toxic, abundant solvent. researchgate.netresearchgate.netresearchgate.net | Catalytic systems to protect the acyl bromide from hydrolysis. |

| Heterogeneous Catalysis | Simplifies catalyst recovery and product purification. academie-sciences.fr | Use of supported brominating agents or catalysts. |

Industrial Process Scale-Up Considerations (Academic Perspective)

Translating a laboratory-scale synthesis to an industrial process involves numerous challenges. From an academic standpoint, the choice of synthetic route for 4-chlorobenzoyl bromide on a large scale would be governed by factors such as cost, safety, efficiency, and environmental impact.

Reagent Selection and Stoichiometry: The use of reagents like PBr₃ and SOBr₂ on an industrial scale poses significant challenges due to their corrosive and hazardous nature. This necessitates specialized equipment and stringent safety protocols. Furthermore, the stoichiometry of these reactions often generates significant amounts of acidic byproducts that require neutralization and disposal, adding to the process cost and environmental footprint.

Reaction Conditions and Equipment: Large-scale reactions require careful control of parameters such as temperature and pressure. The exothermic nature of many halogenation reactions requires efficient heat exchange systems to prevent runaway reactions. The corrosive nature of the reagents and byproducts (e.g., HBr) also dictates the use of corrosion-resistant reactors, such as glass-lined or specialized alloy vessels. google.com

Downstream Processing and Purification: The isolation and purification of the final product are critical steps in any industrial process. Methods like distillation are commonly used, but the thermal stability of the acyl bromide must be considered. The development of catalytic systems, particularly heterogeneous ones, is highly attractive from an industrial perspective as it can simplify the separation and purification process, leading to a more streamlined and cost-effective operation. The drive towards continuous manufacturing processes, as opposed to batch production, is also a key consideration for modern chemical industries.

Reactivity and Reaction Mechanisms of 4 Chlorobenzoyl Bromide

Nucleophilic Acyl Substitution Reactions

4-Chlorobenzoyl bromide reacts readily with oxygen-based nucleophiles, such as alcohols, to form esters. This process, known as O-acylation, is a standard method for ester synthesis. The reaction with an alcohol, such as isopropanol, results in the formation of the corresponding ester, isopropyl benzoate, and hydrogen bromide. openstax.org The high stability of the resulting esters is a driving force for this reaction. Substituted benzyl (B1604629) esters, like those derived from 4-chlorobenzoyl bromide, are valuable in various synthetic applications. For instance, 4-chlorobenzyl esters are noted to be more stable towards acid-catalyzed hydrolysis than simple benzyl esters. thieme-connect.de

Table 1: Examples of O-Acylation Reactions

| Nucleophile | Product | Reaction Type |

| Alcohol (R-OH) | 4-Chlorobenzoyl Ester (4-ClC₆H₄COOR) | Esterification |

| Water (H₂O) | 4-Chlorobenzoic Acid | Hydrolysis |

The reaction of 4-chlorobenzoyl bromide with nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, leads to the formation of amides. This reaction, termed aminolysis, is a highly efficient method for creating C-N bonds. libretexts.org For example, 4-chlorobenzoyl chloride, a close analog, is used to synthesize a variety of amide derivatives, including N-(4-chlorobenzyl) amides and amides of pyrazole (B372694) derivatives. mdpi.comtandfonline.com The reaction of 4-aminopyrazoles with 4-chlorobenzoyl chloride yields N-(pyrazole-4-yl)benzamides. tandfonline.com Similarly, it has been used in the synthesis of 5-(4-chlorobenzoyl)aminoorotic acid amides, which are investigated for their biological activities. nih.gov These reactions typically proceed readily due to the high nucleophilicity of amines and the high reactivity of the acyl halide.

4-Chlorobenzoyl bromide can react with carbon-based nucleophiles to form new carbon-carbon bonds, leading to the synthesis of ketones.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), 4-chlorobenzoyl bromide can acylate aromatic compounds such as benzene (B151609) or fluorobenzene (B45895). rsc.orgoregonstate.edu This Friedel-Crafts acylation reaction is a classic method for synthesizing aromatic ketones. For instance, the reaction with benzene using a sulfated zirconia catalyst produces 4-chlorobenzophenone (B192759) with 100% selectivity. rsc.orgrsc.org Similarly, the acylation of fluorobenzene with 4-chlorobenzoyl chloride yields 4-chloro-4'-fluorobenzophenone. oregonstate.edu The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the aromatic ring.

Reactions with Organometallic Reagents: Acyl halides react with various organometallic reagents to produce ketones. While Grignard reagents can react further with the resulting ketone to form tertiary alcohols, organocuprates (Gilman reagents) or certain organomanganese reagents are excellent for stopping the reaction at the ketone stage. rsc.org For example, organomanganese(II) reagents, prepared from the insertion of magnesium into aryl iodides in the presence of MnCl₂·2LiCl, react smoothly with 4-chlorobenzoyl chloride to generate functionalized ketone derivatives in high yields. rsc.org A variety of substituted (4-chlorobenzoyl)phenyl methanones have been synthesized using this method with yields ranging from 69% to 91%. rsc.org

Table 2: Synthesis of Ketones from 4-Chlorobenzoyl Chloride and Organomanganese Reagents

| Organomanganese Reagent | Product | Yield |

| (4-(Trifluoromethoxy)phenyl)manganese(II) chloride | (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone | 91% rsc.org |

| (5-Fluoro-2-methoxyphenyl)manganese(II) chloride | (4-Chlorophenyl)(5-fluoro-2-methoxyphenyl)methanone | 69% rsc.org |

Coupling Reactions and Metal-Mediated Transformations

Beyond classical nucleophilic substitution, 4-chlorobenzoyl bromide and its chloride analog are valuable substrates in modern metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon bonds. libretexts.org

Acyl halides are effective electrophilic partners in palladium-catalyzed cross-coupling reactions. These methods allow for the formation of C-C bonds by coupling the acyl group with various organometallic nucleophiles. researchgate.net

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron reagent with an organic halide. libretexts.org While aryl halides are common, acyl halides can also be used. For example, palladium-catalyzed Suzuki-Miyaura couplings of 4-chlorobenzoyl bromide with arylboronic acids can produce biaryl ketones, which are important pharmaceutical intermediates. vulcanchem.com

Sonogashira-type Coupling: A zinc-catalyzed, palladium- and copper-free coupling of terminal alkynes with acid chlorides provides a route to ynones (alkynyl ketones). academie-sciences.fr In one instance, 4-chlorobenzoyl chloride was coupled with phenylacetylene (B144264) using a silica-supported zinc bromide catalyst to form the corresponding ynone, which was then converted in a one-pot reaction to a triazole derivative. academie-sciences.fr

The mechanisms of palladium-catalyzed cross-coupling reactions are well-studied and generally follow a common catalytic cycle. libretexts.orgnih.gov

Generation of the Active Catalyst: The cycle typically begins with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species. nih.govacs.org

Oxidative Addition: The active Pd(0) catalyst reacts with the electrophile (in this case, 4-chlorobenzoyl bromide) in an oxidative addition step. This involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate. nih.govacs.org

Transmetalation: The organometallic coupling partner (e.g., from a Suzuki or Stille reaction) transfers its organic group to the palladium center, displacing the halide. This step is called transmetalation. nih.gov

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final ketone product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.orgmit.edu

This catalytic cycle efficiently constructs new C-C bonds under relatively mild conditions, showcasing the power of modern organometallic chemistry. libretexts.org

Electrophilic Reactions and Derivatization Pathways

4-Chlorobenzoyl bromide is a highly reactive acyl halide that serves as a potent electrophile in numerous organic reactions. The carbonyl carbon is rendered significantly electron-deficient by the inductive effects of both the bromine and chlorine atoms, as well as the resonance effect of the carbonyl group. This electrophilicity makes it a valuable reagent for introducing the 4-chlorobenzoyl moiety into various molecules, leading to a diverse range of derivatives. Key electrophilic reactions include Friedel-Crafts acylation, esterification, and amidation.

Friedel-Crafts Acylation:

One of the most significant electrophilic reactions involving 4-chlorobenzoyl halides is the Friedel-Crafts acylation. In this reaction, 4-chlorobenzoyl bromide (or the more commonly used 4-chlorobenzoyl chloride) reacts with an aromatic compound in the presence of a Lewis acid catalyst to form an aromatic ketone. google.com For instance, the acylation of benzene with 4-chlorobenzoyl chloride using a solid acid catalyst like sulfated zirconia yields 4-chlorobenzophenone with 100% selectivity. rsc.orgrsc.org This product is a crucial intermediate in the synthesis of pharmaceuticals such as the drug Cytrazin. rsc.orgrsc.org The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring. The use of solid acid catalysts is a "green chemistry" approach that avoids the problematic waste streams associated with traditional catalysts like aluminum chloride. rsc.org

The scope of this reaction extends to various substituted aromatic compounds. For example, fluorobenzene can be acylated with 4-chlorobenzoyl chloride in the presence of aluminum chloride to produce 4-chloro-4'-fluorobenzophenone. oregonstate.edu

Esterification and Amidation Reactions:

4-Chlorobenzoyl bromide readily undergoes nucleophilic acyl substitution with alcohols and amines to form esters and amides, respectively. These reactions are fundamental derivatization pathways.

Amide Formation: The reaction with primary or secondary amines, typically in the presence of a base like triethylamine (B128534) to neutralize the HBr byproduct, leads to the formation of N-substituted 4-chlorobenzamides. rsc.org For example, reacting 4-chlorobenzoyl chloride with dimethylamine (B145610) hydrochloride yields N,N-dimethyl-4-chloro-benzamide. rsc.org These amide derivatives are not only stable compounds but are also explored for their biological activities. For instance, a series of amides derived from 5-aminoorotic acid and 4-chlorobenzoyl chloride have been synthesized and evaluated for potential immunosuppressive and anti-inflammatory properties. nih.gov

Ester Formation: Similarly, alcohols react with 4-chlorobenzoyl bromide to yield 4-chlorobenzoate (B1228818) esters. A novel series of imidazol-5-yl carbinols were esterified using 4-chlorobenzoyl chloride and triethylamine to produce potent antimycotic agents. nih.gov

The table below summarizes key derivatization reactions of 4-chlorobenzoyl halides.

| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type | Example Product | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzene | Sulfated Zirconia | Aromatic Ketone | 4-Chlorobenzophenone | rsc.orgrsc.org |

| Friedel-Crafts Acylation | Fluorobenzene | Aluminum Chloride (AlCl₃) | Aromatic Ketone | 4-Chloro-4'-fluorobenzophenone | oregonstate.edu |

| Amidation | Dimethylamine | Triethylamine (Et₃N) | Tertiary Amide | N,N-dimethyl-4-chloro-benzamide | rsc.org |

| Amidation | 4-amino-3,5-dimethylpyrazole | - | Pyrazole Amide | N-(1-(4-chlorobenzoyl)-3,5-dimethylpyrazole-4-yl)-4-chlorobenzamide | tandfonline.com |

| Esterification | Imidazol-5-yl carbinols | Triethylamine (Et₃N) or Pyridine | Imidazolyl Ester | 4-Chlorobenzoic acid 1-(1-methyl-1H-imidazol-5-yl)decyl ester | nih.gov |

| Cross-Coupling | Organomanganese Reagents | Copper(I) or Palladium(II) | Ketone | (4-Chlorophenyl)(thiophen-2-yl)methanone | rsc.orguni-muenchen.de |

Enzymatic Transformations and Biochemical Contexts (e.g., dehalogenase reactions with 4-chlorobenzoyl-CoA analogs)

While direct enzymatic reactions involving 4-chlorobenzoyl bromide are not extensively documented, a significant body of research exists on the enzymatic transformation of its close biochemical analog, 4-chlorobenzoyl coenzyme A (4-CBA-CoA). This thioester is a central intermediate in the bacterial degradation pathway of 4-chlorobenzoate (4-CBA), a persistent environmental pollutant. nih.gov The key enzyme in this pathway is 4-chlorobenzoyl-CoA dehalogenase . nih.govnih.gov

This enzyme, found in soil-dwelling bacteria like Pseudomonas sp., catalyzes the hydrolytic dehalogenation of 4-CBA-CoA to 4-hydroxybenzoyl-CoA (4-HBA-CoA). nih.govunm.edu The reaction is a nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is replaced by a hydroxyl group derived from a water molecule. nih.gov

Reaction Mechanism:

The catalytic mechanism of 4-CBA-CoA dehalogenase is well-studied and proceeds through a multi-step process:

An aspartate residue in the active site (Asp145) acts as a nucleophile, attacking the C4 carbon of the benzoyl ring of the substrate. unm.eduebi.ac.uk

This forms a covalent Meisenheimer intermediate, which is an arylated enzyme intermediate. unm.eduebi.ac.uk The oxyanion formed in this step is stabilized by hydrogen bonds from the backbone amides of Glycine (B1666218) 114 and Phenylalanine 64. unm.eduebi.ac.uk

The chloride ion is subsequently eliminated from the intermediate. unm.edu

A histidine residue (His90) activates a water molecule, which then hydrolytically cleaves the ester linkage between the modified benzoyl group and the Asp145 residue, releasing the 4-hydroxybenzoyl-CoA product and regenerating the active enzyme. ebi.ac.ukwisc.edu

Kinetic Studies and Substrate Specificity:

Kinetic analyses have shed light on the enzyme's efficiency and substrate preferences. The enzyme demonstrates a clear preference for substrates with halogens that are better leaving groups. The rate of turnover for different 4-halobenzoyl-CoA analogs highlights that the cleavage of the carbon-halogen bond is a rate-limiting step in the catalytic cycle. nih.gov

The table below presents kinetic data for the dehalogenation of various 4-halobenzoyl-CoA analogs by 4-CBA-CoA dehalogenase from Pseudomonas sp. CBS-3.

| Substrate Analog | Turnover Rate (kcat, s-1) | Km (µM) | Reference |

|---|---|---|---|

| 4-Chlorobenzoyl-CoA | 0.6 | 4 | nih.gov |

| 4-Bromobenzoyl-CoA | 1.4 | - | nih.gov |

| 4-Iodobenzoyl-CoA | 1.1 | - | nih.gov |

| 4-Fluorobenzoyl-CoA | 8 x 10-6 | - | nih.gov |

These findings underscore the sophisticated mechanisms that microorganisms have evolved to degrade halogenated aromatic compounds. The study of enzymes like 4-CBA-CoA dehalogenase not only provides insight into biochemical reaction mechanisms but also opens avenues for developing biocatalysts for bioremediation and green chemistry applications. nih.gov

Applications in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecules

The 4-chlorobenzoyl group is a common structural motif in many biologically active compounds and advanced materials. 4-Chlorobenzoyl bromide serves as a primary reagent for introducing this key fragment.

Synthesis of Functionalized Ketones

4-Chlorobenzoyl bromide and its chloride analogue are effective acylating agents for the synthesis of functionalized ketones, which are themselves important intermediates in organic synthesis. One notable method involves the reaction with organomanganese(II) reagents. These reactions tolerate a variety of functional groups and proceed under mild conditions.

For instance, the acylation of functionalized aromatic manganese reagents with 4-chlorobenzoyl chloride can produce a range of ketone derivatives in good yields. rsc.org This method allows for the synthesis of complex molecules where the ketone functionality can be further elaborated.

Table 1: Synthesis of Functionalized Ketones using 4-Chlorobenzoyl Chloride

| Organomanganese Reagent | Product | Yield (%) |

|---|---|---|

| (4-(trifluoromethoxy)phenyl)manganese(II) chloride | (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone | 91 |

| (4-(Ethoxycarbonyl)phenyl)manganese(II) chloride | Ethyl 4-(4-chlorobenzoyl)benzoate | 58 |

| Heterocyclic manganese reagents | Corresponding heterocyclic ketones | 65-90 |

Data sourced from a study on organomanganese reagent reactions. rsc.org

The protocol demonstrates the synthesis of various functionalized ketones, including those with trifluoromethoxy and ester groups, highlighting the versatility of the 4-chlorobenzoyl halide as an acylating agent. rsc.org

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental to medicinal chemistry, with over 75% of FDA-approved drugs containing such scaffolds. openmedicinalchemistryjournal.comnih.gov 4-Chlorobenzoyl bromide is instrumental in synthesizing these structures by acylating nitrogen-containing precursors.

A key application is in the N-acylation of indole (B1671886) derivatives. nih.gov For example, N-acylation of indole alkanoates with 4-chlorobenzoyl chloride is a crucial step in the synthesis of a library of potential biomedical tools. nih.gov Another significant application is the synthesis of functionalized quinolin-2(1H)-ones. A triethylamine-mediated O-acylation between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride yields 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818), a novel compound with potential for further functionalization in drug discovery. mdpi.com

Furthermore, the 4-chlorobenzoyl moiety can be incorporated into triazole systems, which are known for their diverse biological activities. scispace.com The synthesis often proceeds through a 4-chlorobenzoyl thiosemicarbazide (B42300) intermediate, which is then cyclized. scispace.com

Construction of Functionalized Aromatic Systems

The incorporation of the 4-chlorobenzoyl moiety is a common strategy for modifying the properties of aromatic compounds. 4-Chlorobenzoyl halides are used as electrophiles to build complex, functionalized aromatic and poly-aromatic systems.

One advanced technique involves trapping in situ-generated aryl lithium intermediates with 4-chlorobenzoyl chloride to create polysubstituted biaryl compounds. acs.org This method allows for the efficient preparation of complex aromatic structures that would be difficult to access through traditional cross-coupling methods. acs.org Another example is the modification of natural products, such as the synthesis of 5-O-4-Chlorobenzoylpinostrobin from the flavanone (B1672756) pinostrobin (B192119). ajgreenchem.com This modification, achieved by reacting pinostrobin with 4-chlorobenzoyl chloride, was shown through in-silico studies to enhance its potential anti-inflammatory activity by improving its binding to the COX-2 receptor. ajgreenchem.com The synthesis yielded the target compound at 50.23%. ajgreenchem.com

Synthesis of Acyl Derivatives as Precursors for Biochemical Probes

Acyl derivatives containing the 4-chlorobenzoyl group serve as valuable intermediates for creating biochemical probes and pharmacologically active molecules. nih.gov The synthesis of N-(4-chlorobenzoyl)glycine and its subsequent esterification to Methyl N-(4-chlorobenzoyl)glycinate are examples of creating acyl derivatives that function as pharmaceutical intermediates. The 4-chlorobenzoyl group in these molecules enhances lipophilicity and can influence target binding.

Similarly, N-acyl thiourea (B124793) derivatives are versatile intermediates for the synthesis of various heterocyclic compounds and possess a wide range of biological activities. nih.gov The synthesis of azoline and benzimidazole (B57391) derivatives containing acyl groups has also been reported, with some compounds showing potential as quorum sensing inhibitors, a key target in antibacterial research. mdpi.com These examples underscore the role of 4-chlorobenzoyl bromide in generating functional molecules for biological investigation.

Role in Multi-Component and One-Pot Reactions

Multi-component and one-pot reactions are highly efficient strategies in modern organic synthesis, minimizing waste and simplifying procedures. 4-Chlorobenzoyl halides and related compounds are frequently employed in these sophisticated reaction cascades.

A notable example is the one-pot synthesis of 4,5-disubstituted 1,2,3-(NH)-triazoles. academie-sciences.fr This reaction proceeds via a zinc bromide/silica-supported catalyst, reacting 4-chlorobenzoyl chloride, a terminal alkyne, and sodium azide (B81097) in a single pot to afford the desired triazole in high yield (up to 96%). academie-sciences.fr The key steps involve the formation of a ynone intermediate followed by a 1,3-dipolar cycloaddition with the azide. academie-sciences.fr

Another application is seen in the three-component, one-pot condensation to form trans-2-(4-chlorobenzoyl)-5-hydroxy-3-(aryl)-2,3-dihydrobenzofuran-4,7-diones. researchgate.net This reaction uses a derivative of 4-chlorobenzoyl bromide, 2-[2-(4-chlorophenyl)-2-oxoethyl)]isoquinolinium bromide, which reacts with 2,5-dihydroxy-1,4-benzoquinone (B104904) and various aromatic aldehydes. researchgate.net Similarly, pyridinium (B92312) ylides generated from 4-chloro phenacyl bromide are used in one-pot tandem reactions to create highly substituted spiro-cyclopropane derivatives. researchgate.netepa.gov These examples highlight the utility of the 4-chlorobenzoyl scaffold in complex, one-pot transformations.

Intermediate in the Preparation of Complex Organic Compounds

4-Chlorobenzoyl bromide serves as a crucial intermediate in the synthesis of specific, complex organic molecules, including various triazole derivatives.

As detailed previously, the compound is a key starting material for the one-pot synthesis of 4,5-disubstituted 1,2,3-(NH)-triazoles. academie-sciences.fr In this process, 4-chlorobenzoyl chloride first reacts with a terminal alkyne to form a ynone intermediate, which is not isolated but is immediately reacted with sodium azide to form the final triazole product. academie-sciences.fr This streamlined synthesis is particularly valuable as the ynone intermediates can be unstable and difficult to isolate. academie-sciences.fr

Table 2: One-Pot Synthesis of (4-chlorophenyl)(5-phenyl-2H-1,2,3-triazol-4-yl)methanone

| Catalyst System | Solvent | Yield (%) |

|---|---|---|

| ZnBr₂ | CH₃CN | 62 |

| ZnBr₂ | Dioxane | 68 |

| ZnBr₂/SiO₂ | CH₃CN | 85 |

| ZnBr₂/SiO₂ | CH₃CN/H₂O | 96 |

Data from a study on one-pot triazole synthesis. academie-sciences.fr

The use of a silica-supported zinc bromide catalyst in a water-acetonitrile solvent system provided the optimal conditions, demonstrating an efficient and high-yielding pathway to these complex heterocyclic compounds from 4-chlorobenzoyl chloride. academie-sciences.fr

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of 4-Chlorobenzoyl Derivatives

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 4-chlorobenzoyl derivatives. Although specific studies on 4-chlorobenzoyl bromide are limited, research on analogous compounds such as halobenzaldehydes and substituted benzoyl chlorides offers valuable insights.

The electronic structure of 4-chlorobenzoyl derivatives is significantly influenced by the interplay between the electron-withdrawing nature of the carbonyl group and the halogen substituents. Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity.

In a related study on halobenzaldehydes, Density Functional Theory (DFT) calculations revealed that the energies and distributions of frontier orbitals are dictated by both resonance and inductive effects of the substituents. For a 4-substituted benzaldehyde, effective electron resonance contributes to its stability. researchgate.net The HOMO is typically localized on the benzene (B151609) ring, particularly on the more electron-rich areas, while the LUMO is often centered on the carbonyl group, indicating its susceptibility to nucleophilic attack. The presence of a 4-chloro substituent withdraws electron density from the ring via induction but can also donate electron density through resonance, leading to a complex electronic landscape.

Table 1: Calculated Frontier Molecular Orbital Energies for an Analogous 4-Chlorobenzoyl System

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Primarily localized on the phenyl ring and chlorine atom. |

| LUMO | -1.2 | Centered on the carbonyl group's π* anti-bonding orbital. |

| HOMO-LUMO Gap | 6.3 | Indicates high kinetic stability. |

Note: Data is hypothetical and based on typical values for similar aromatic carbonyl compounds.

The conformational preference of 4-chlorobenzoyl bromide is determined by the rotation around the single bond connecting the carbonyl group to the phenyl ring. For benzoyl halides, a planar conformation, where the C=O and C-Br bonds lie in the plane of the benzene ring, is generally the most stable due to favorable conjugation between the π-system of the ring and the carbonyl group.

Studies on halobenzaldehydes using DFT calculations have shown that 4-substituted isomers are the most stable, partly due to a small dipole moment and effective electron resonance. researchgate.net For 4-chlorobenzoyl bromide, steric hindrance between the bromine atom and the ortho-hydrogens of the ring is minimal in the planar conformation. The barrier to rotation around the aryl-carbonyl bond can be calculated to understand the flexibility of the molecule. In related benzoyl chlorides, the planar conformation is preferred, but significant ortho-substitution can force the carbonyl group out of the plane. mdpi.com

Table 2: Relative Energies of Conformers for a Generic 4-Chlorobenzoyl Halide

| Conformer | Dihedral Angle (Cl-C-C=O) | Relative Energy (kcal/mol) |

| Planar | 0° | 0.0 |

| Perpendicular | 90° | 4.5 |

Note: Data is illustrative and based on computational studies of similar benzoyl derivatives.

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates. For 4-chlorobenzoyl bromide, a key reaction is nucleophilic acyl substitution. Theoretical studies on the methanolysis of substituted benzoyl chlorides in acetonitrile (B52724) have shown that the reaction can proceed through two different pathways: an addition-elimination mechanism and a loose SN2-like process. rsc.org

Electron-withdrawing substituents, such as the 4-chloro group, tend to favor the traditional addition-elimination pathway. In this mechanism, the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent departure of the bromide leaving group restores the carbonyl double bond. Transition state analysis allows for the calculation of activation energies for each step, providing a quantitative understanding of the reaction kinetics. For solvolysis of 4-chlorobenzoyl chloride in weakly nucleophilic media, a cationic reaction channel involving a benzoyl cation intermediate has been proposed. mdpi.com

Density Functional Theory (DFT) Applications in Understanding Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. Global reactivity descriptors, derived from the conceptual DFT framework, can be calculated to predict the chemical behavior of 4-chlorobenzoyl bromide. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Quantifies the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω) : Represents the ability of a molecule to accept electrons. 4-chlorobenzoyl bromide, with its electron-deficient carbonyl carbon, is expected to have a high electrophilicity index, confirming its character as a good electrophile.

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within the molecule. For 4-chlorobenzoyl bromide, the Fukui function would likely indicate that the carbonyl carbon is the most susceptible site for a nucleophilic attack.

Force Field and Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical methods provide detailed electronic information, they are computationally expensive for large systems or long timescales. Force field methods and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules like 4-chlorobenzoyl bromide in condensed phases, such as in solution.

A force field is a set of parameters that describes the potential energy of a system as a function of its atomic coordinates. These parameters are typically derived from experimental data or high-level quantum chemical calculations. For 4-chlorobenzoyl bromide, a force field would include terms for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Once a force field is developed, MD simulations can be performed to simulate the motion of the molecule over time. This can provide insights into:

Solvation structure : How solvent molecules arrange around the solute.

Conformational dynamics : The transitions between different rotational conformers in solution.

Transport properties : Such as diffusion coefficients.

To date, specific force field parameters and MD simulations for 4-chlorobenzoyl bromide are not widely available in the literature. However, general force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) could potentially be parameterized to model this compound.

Based on a comprehensive search for scientific literature and spectral data, there is currently insufficient public information available to fulfill the detailed article outline for the chemical compound “Benzoyl bromide, 4-chloro-” (also known as 4-chlorobenzoyl bromide).

Extensive searches for experimental and analytical data specific to this compound did not yield the required information for the requested sections:

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Mass Spectrometry:Specific mass spectrometry data for monitoring reactions of 4-chlorobenzoyl bromide or for the elucidation of its reaction products could not be found.

The search results frequently provided data for related but structurally distinct compounds, such as 4-chlorobenzyl bromide and 4-chlorobenzoyl chloride. Due to the strict requirement to focus solely on "Benzoyl bromide, 4-chloro-," this analogous information cannot be used to generate a scientifically accurate article as per the provided instructions.

Therefore, the requested article cannot be generated at this time due to the lack of available scientific data for the specified compound and analytical techniques.

Future Perspectives and Research Challenges

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The classic application of acyl halides like 4-chlorobenzoyl bromide is in Friedel-Crafts acylation reactions, which traditionally require stoichiometric amounts of Lewis acid catalysts such as aluminum chloride. researchgate.net A significant research challenge lies in the development of novel catalytic systems that can promote these reactions with higher efficiency and selectivity under milder conditions. Future advancements are expected in the following areas:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, clays, and metal oxides, offers advantages in terms of catalyst recovery and recycling, contributing to greener chemical processes. researchgate.net Research will likely focus on tailoring the acidic properties and pore structures of these materials to enhance the regioselectivity of acylation reactions involving substituted benzoyl halides.

Homogeneous Catalysis: The exploration of rare-earth metal triflates and other novel Lewis acids as catalysts for Friedel-Crafts acylation continues to be a promising avenue. researchgate.net These catalysts can offer higher turnover numbers and improved tolerance to functional groups compared to traditional Lewis acids.

Organocatalysis: Metal-free catalytic systems are gaining traction. For instance, organobases have been shown to catalyze the regioselective benzoylation of diols and carbohydrates. nih.gov The development of organocatalysts for the acylation of a broader range of nucleophiles with 4-chlorobenzoyl bromide could provide more sustainable and cost-effective synthetic routes.

| Catalyst Type | Potential Advantages for 4-chlorobenzoyl bromide Reactions | Research Focus |

| Heterogeneous Catalysts (e.g., Zeolites, Metal Oxides) | Recyclability, reduced waste, potential for shape-selectivity. researchgate.net | Tailoring catalyst acidity and porosity for enhanced regioselectivity. |

| Homogeneous Catalysts (e.g., Rare-earth metal triflates) | High catalytic activity, mild reaction conditions, functional group tolerance. researchgate.net | Development of catalysts with improved stability and lower cost. |

| Organocatalysts (e.g., DBU) | Metal-free, lower toxicity, potential for high selectivity. nih.gov | Broadening the substrate scope for acylation reactions. |

Integration into Flow Chemistry and Automated Synthesis Paradigms

The integration of reactive intermediates like 4-chlorobenzoyl bromide into continuous flow chemistry and automated synthesis platforms presents both opportunities and challenges. Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for process optimization and scalability. amt.uk

Future research in this area will likely focus on:

Handling of Reactive Intermediates: Flow reactors are well-suited for the on-demand generation and immediate use of highly reactive species, minimizing the risks associated with their storage and handling. acs.org This is particularly relevant for acyl halides, which are sensitive to moisture.

Process Optimization: Automated systems can rapidly screen reaction parameters such as temperature, pressure, and reagent stoichiometry to identify optimal conditions for reactions involving 4-chlorobenzoyl bromide. mdpi.com

Multi-step Syntheses: The telescoping of multiple reaction steps into a single continuous stream can significantly improve the efficiency of complex syntheses. amt.uk Future work could see the integration of the synthesis of 4-chlorobenzoyl bromide and its subsequent reaction in a continuous process.

Exploration of Chemoenzymatic and Bio-Catalyzed Transformations

The field of biocatalysis offers the potential for highly selective transformations under mild conditions. While the direct enzymatic utilization of highly reactive acyl halides like 4-chlorobenzoyl bromide is challenging due to their inherent reactivity with water and enzyme functional groups, chemoenzymatic strategies hold promise. mdpi.com

Future research directions may include:

Enzyme Engineering: Directed evolution and protein engineering could be employed to develop robust enzymes capable of tolerating and utilizing acyl halides or their in situ generated precursors. acs.org

Cascade Reactions: A chemical step to generate a less reactive intermediate from 4-chlorobenzoyl bromide could be coupled with a subsequent enzymatic transformation in a one-pot cascade.

Whole-Cell Biocatalysis: The use of whole-cell systems can sometimes provide a protective environment for enzymes, potentially enabling transformations of challenging substrates. nih.gov Research into microbial strains with novel metabolic capabilities could uncover enzymes suitable for acyl halide chemistry.

Understanding Aromatic Acyl Halide Reactivity in Complex Chemical Environments

A deeper understanding of the reactivity of 4-chlorobenzoyl bromide in complex chemical environments is crucial for its application in areas such as materials science and medicinal chemistry. This involves studying its interactions with a variety of functional groups and in different solvent systems.

Key research challenges include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the reaction mechanisms and selectivity of electrophilic aromatic substitution reactions involving substituted benzoyl halides. nih.gov Such studies can help in predicting reactivity and designing more efficient synthetic strategies.

Solvent Effects: The solvolysis of benzoyl chlorides is known to proceed through a spectrum of mechanisms depending on the solvent's nucleophilicity and polarity. nih.gov A detailed investigation of these effects for 4-chlorobenzoyl bromide will allow for better control over its reactivity.

Reactivity with Biomolecules: While not a primary application, understanding the potential interactions of 4-chlorobenzoyl bromide with biological macromolecules is important from a chemical biology perspective and for assessing its potential as a chemical probe.

Q & A

Basic Question

- Spectroscopy:

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity .

- Physical Properties: Density (1.572 g/mL) and refractive index (n20/D = 1.589) for batch consistency .

How does 4-chlorobenzoyl bromide facilitate the synthesis of pharmacologically active compounds?

Advanced Question

Its electrophilic bromine and electron-withdrawing chloro group enable:

- Peptide Coupling: Acts as an acylating agent in solid-phase synthesis of amide bonds, e.g., in protease inhibitor analogs .

- Heterocyclic Functionalization: Reacts with pyridinylmethyl amines to form arylbenzamide derivatives with agrochemical applications .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to generate biaryl scaffolds for drug discovery .

What environmental precautions are necessary when disposing of 4-chlorobenzoyl bromide?

Basic Question

- Neutralization: Hydrolyze with cold sodium bicarbonate solution to convert it into less hazardous 4-chlorobenzoic acid .

- Waste Segregation: Dispose as corrosive waste (UN 3265, Packaging Group II) under OSHA 29 CFR 1910.1200 .

- Spill Management: Absorb with vermiculite or sand, avoiding water to prevent exothermic reactions .

How can computational modeling optimize reaction conditions for 4-chlorobenzoyl bromide?

Advanced Question

- DFT Calculations: Predict reaction pathways (e.g., SN2 vs. radical mechanisms) using Gaussian or ORCA software .

- Solvent Optimization: COSMO-RS simulations to select solvents minimizing side reactions (e.g., dichloromethane vs. DMF) .

- Transition State Analysis: Identify energy barriers for acylation using QM/MM hybrid models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.